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Compound of Interest

Compound Name: Berkeleyamide C

Cat. No.: B15601424 Get Quote

A comprehensive comparative analysis of Berkeleyamide C's performance as a matrix

metalloproteinase (MMP) inhibitor is not feasible at this time due to a lack of publicly available

scientific data on its specific inhibitory activities. Extensive searches of scientific literature and

databases did not yield any studies detailing the potency, selectivity, or mechanism of action of

Berkeleyamide C against any matrix metalloproteinases.

While information on Berkeleyamide C is scarce, a related natural product, Berkeleyamide A,

has been identified as having weak inhibitory activity. Specifically, Berkeleyamide A, isolated

from a Penicillium rubrum Stoll species, demonstrated low micromolar activity against matrix

metalloproteinase-3 (MMP-3)[1]. However, this finding for a related compound does not provide

sufficient data to perform a meaningful comparative analysis for Berkeleyamide C.

To fulfill the user's request for a comparative guide, data on Berkeleyamide C's half-maximal

inhibitory concentration (IC50) or inhibition constant (Ki) against a panel of MMPs (e.g., MMP-

1, -2, -7, -9, -13, -14) would be required. This information is essential for a quantitative

comparison with other established MMP inhibitors.

General Landscape of MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the

degradation and remodeling of the extracellular matrix.[2][3] Their dysregulation is implicated in

numerous pathologies, including cancer, arthritis, and cardiovascular diseases, making them

significant therapeutic targets.[2][3] The development of MMP inhibitors has been a long-
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standing goal in drug discovery, with several synthetic inhibitors having been developed and

investigated.[3][4]

Comparison of Selected MMP Inhibitors (Excluding
Berkeleyamide C)
In the absence of data for Berkeleyamide C, a comparative overview of other well-

characterized MMP inhibitors is presented below to illustrate the type of data required for such

an analysis. These inhibitors belong to different chemical classes and exhibit varying selectivity

profiles.

Inhibitor
Chemical
Class

Target MMPs
IC50 / Ki
Values

Selectivity
Profile

Marimastat Hydroxamate Broad-spectrum

MMP-1 (Ki: 5

nM), MMP-2 (Ki:

6 nM), MMP-9

(Ki: 3 nM), MMP-

14 (Ki: 11 nM)

Broad-spectrum,

inhibits multiple

MMPs

Prinomastat

Non-

hydroxamate

Carboxylate

MMP-2, MMP-3,

MMP-9, MMP-

13, MMP-14

MMP-2 (IC50: 9

nM), MMP-9

(IC50: 16 nM),

MMP-13 (IC50:

11 nM)

Broad-spectrum

Andecaliximab

(GS-5745)

Monoclonal

Antibody
MMP-9

Potent and

selective

inhibition of

MMP-9

Highly selective

for MMP-9

Doxycycline Tetracycline Broad-spectrum

Non-competitive

inhibition, IC50

varies with

substrate

Broad-spectrum,

also inhibits

bacterial

collagenases

Note: The IC50 and Ki values can vary depending on the specific assay conditions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5548434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027459/
https://www.benchchem.com/product/b15601424?utm_src=pdf-body
https://www.benchchem.com/product/b15601424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The determination of MMP inhibitory activity typically involves a series of standardized in vitro

and cell-based assays.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified,

recombinant MMP.

Reagents and Materials:

Recombinant human MMP catalytic domain (e.g., MMP-3)

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

Test compound (inhibitor) dissolved in DMSO

96-well microplate (black, for fluorescence)

Fluorescence plate reader

Procedure:

1. The recombinant MMP enzyme is pre-incubated with varying concentrations of the test

compound (e.g., Berkeleyamide C) in the assay buffer for a defined period (e.g., 30

minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

2. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

3. The fluorescence intensity is measured over time at appropriate excitation and emission

wavelengths (e.g., 328 nm excitation/393 nm emission). The cleavage of the substrate by

the MMP separates the fluorophore (Mca) from the quencher (Dpa), resulting in an

increase in fluorescence.

4. The initial reaction rates are calculated from the linear phase of the fluorescence curve.
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5. The percentage of inhibition for each concentration of the test compound is calculated

relative to a control reaction containing only DMSO.

6. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity, is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for MMP Inhibitor Screening
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Caption: Workflow for the evaluation of novel MMP inhibitors.
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MMPs in Cellular Signaling
MMPs are involved in complex signaling pathways that regulate cell behaviors such as

proliferation, migration, and invasion. A key pathway involves the activation of MMP expression

by growth factors and inflammatory cytokines, which often leads to the degradation of the

extracellular matrix, facilitating cancer cell metastasis.
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Caption: Simplified MMP signaling pathway in cancer metastasis.
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In conclusion, while the framework for a comparative analysis of an MMP inhibitor is provided,

the specific subject of this request, Berkeleyamide C, remains uncharacterized in the scientific

literature as an MMP inhibitor. Further research and publication of its biological activities are

necessary before a meaningful comparison can be made.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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